BENGHE Foundational & Exploratory

Check Availability & Pricing

Computational and Theoretical Insights into 1H-
Indol-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1H-Indol-3-ol

Cat. No.: B116627

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indol-3-ol, also known as indoxyl, is a heterocyclic organic compound of significant interest
in medicinal chemistry and drug discovery.[1][2] As a member of the hydroxyindole class, it
consists of a 1H-indole scaffold substituted with a hydroxyl group at the 3-position.[3] This
seemingly simple molecule presents a fascinating case for computational and theoretical
chemists due to its chemical reactivity, tautomeric nature, and its role as a precursor in the
synthesis of various biologically active molecules, including the dye indigo.[4][5] This technical
guide provides an in-depth analysis of the computational and theoretical studies of 1H-Indol-3-
ol, offering valuable insights for researchers in drug development and related scientific fields.

Molecular Structure and Properties

1H-Indol-3-ol is characterized by the chemical formula CsH7NO.[4] Its structure features a
bicyclic system comprising a benzene ring fused to a pyrrole ring, with a hydroxyl group
attached to the C3 position of the pyrrole ring. This structure is isomeric with oxindole.[4]

Physicochemical Properties

Computational and experimental studies have determined several key physicochemical
properties of 1H-Indol-3-ol, which are crucial for understanding its behavior in various chemical
and biological systems.
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Property Value Source
Molecular Formula CsH7NO [31[6]
Molecular Weight 133.15 g/mol [3]
IUPAC Name 1H-indol-3-ol [3]
Melting Point 85-87 °C [6]
Boiling Point 343.2 £ 15.0 °C at 760 mmHg [6]
Density 1.3+0.1 g/cm3 [6]

pKa 10.46 [5]
LogP 1.41 [6]

Spectral Data

Spectroscopic techniques, often complemented by computational predictions, are essential for
the structural elucidation and characterization of 1H-Indol-3-ol.

Spectral Data Type Key Features Source

Shifts [ppm]: 7.51, 7.30, 7.27,
1H NMR (600 MHz, H20) 716 [3]

m/z peaks: 277.0, 163.0,
Mass Spectrometry (GC-MS) [3]
278.0, 134.0, 77.0

Tautomerism: A Key Computational Challenge

A critical aspect of 1H-Indol-3-ol's chemistry is its existence in a tautomeric equilibrium
between the enol form (1H-indol-3-ol) and the more stable keto form (indolin-3-one).[5] The
keto tautomer is generally the predominant form.[5] This equilibrium has significant implications
for its reactivity and potential biological activity, making it a key area of investigation for
computational studies.
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Density Functional Theory (DFT) calculations are widely employed to study the
thermodynamics and kinetics of this tautomerization process. These studies help in
understanding the relative stabilities of the tautomers and the energy barriers for their
interconversion.
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Caption: Tautomeric equilibrium of 1H-Indol-3-ol.

Computational Methodologies

The theoretical investigation of 1H-Indol-3-ol and its derivatives heavily relies on quantum
chemical methods, particularly Density Functional Theory (DFT).[1] These computational
approaches provide valuable insights into the molecule's electronic structure, geometry, and
reactivity.

Density Functional Theory (DFT)

DFT calculations are instrumental in:

o Geometry Optimization: Determining the most stable three-dimensional structure of the
molecule, including bond lengths and angles. These calculated geometries often show
excellent agreement with experimental data from X-ray crystallography.[1]

 Vibrational Analysis: Predicting infrared (IR) and Raman spectra, which can be compared
with experimental spectra for structural validation.

» Electronic Properties: Calculating properties such as molecular electrostatic potential (MEP),
frontier molecular orbitals (HOMO and LUMO), and atomic charges to understand reactivity
and potential interaction sites.

o Reaction Mechanisms: Elucidating the pathways and transition states of chemical reactions
involving 1H-Indol-3-ol.
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A typical computational workflow for studying 1H-Indol-3-ol using DFT is outlined below.
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Caption: A generalized workflow for DFT studies of 1H-Indol-3-ol.

Experimental Protocols for Characterization

Computational results are most powerful when validated by experimental data. The following
are generalized protocols for key experiments used to characterize 1H-Indol-3-ol and its
derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic
molecules like 1H-Indol-3-ol derivatives.[1]
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Objective: To determine the chemical environment of the hydrogen (*H) and carbon (*3C) atoms
in the molecule.

Methodology:

o Sample Preparation: Dissolve a small amount of the synthesized and purified compound in a
suitable deuterated solvent (e.g., DMSO-des, CDCI3).

o Data Acquisition: Acquire *H and 3C NMR spectra using a high-field NMR spectrometer
(e.g., 400 or 600 MHz).

o Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline
correction). Integrate the signals in the *H NMR spectrum to determine the relative number of
protons. Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the
molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct infusion or coupled with a chromatographic technique like Gas
Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

« |onization: lonize the sample using an appropriate method (e.g., Electron lonization - El,
Electrospray lonization - ESI).

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

o Detection and Analysis: Detect the ions and generate a mass spectrum. The molecular ion
peak confirms the molecular weight, and the fragmentation pattern provides structural
information.

Synthesis and Reactivity
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Computational studies can also guide the synthesis of 1H-Indol-3-ol and predict its reactivity.
The nucleophilic character of the C-3 position of the indole ring is a key factor in many

synthetic strategies.[1]

A common synthetic route is the Heumann indigo synthesis, which starts from anthranilic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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indol-3-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Indoxyl
https://en.wikipedia.org/wiki/Indoxyl
https://www.chemicalbook.com/article/synthesis-of-indoxyl.htm
https://www.chemsrc.com/en/cas/480-93-3_715645.html
https://www.benchchem.com/product/b116627#computational-and-theoretical-studies-of-1h-indol-3-ol
https://www.benchchem.com/product/b116627#computational-and-theoretical-studies-of-1h-indol-3-ol
https://www.benchchem.com/product/b116627#computational-and-theoretical-studies-of-1h-indol-3-ol
https://www.benchchem.com/product/b116627#computational-and-theoretical-studies-of-1h-indol-3-ol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b116627?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

